

hydroxyfasudil blood-brain barrier penetration

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Compound Focus: Hydroxyfasudil

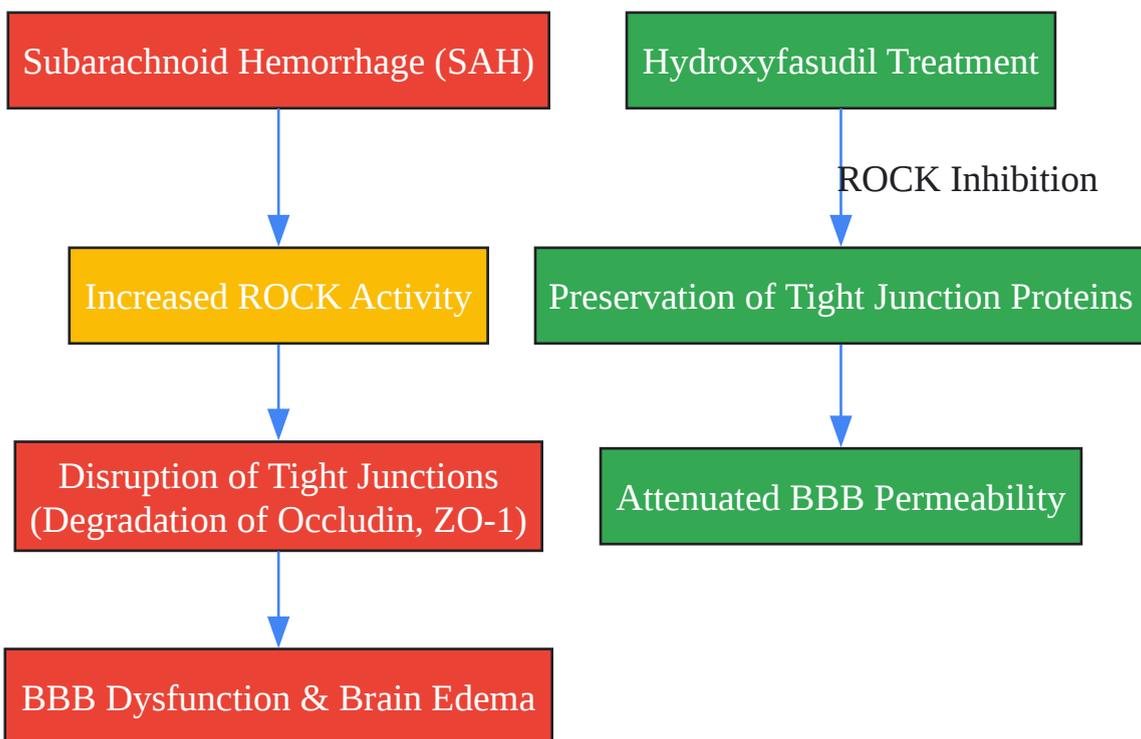
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Mechanisms of BBB Protection and Penetration

The protective effect of **Hydroxyfasudil** on the BBB is primarily attributed to its inhibition of **Rho kinase (ROCK)**, a serine-threonine kinase. The following diagram illustrates the core mechanism by which **Hydroxyfasudil** protects the BBB after an insult like subarachnoid hemorrhage (SAH).



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Hydroxyfasudil protects the BBB via ROCK inhibition.

Experimental models confirm that **Hydroxyfasudil** directly targets the brain. In a rat model of subarachnoid hemorrhage, administration of **Hydroxyfasudil** led to a significant reduction in brain water content and Evans blue dye extravasation, confirming that the drug reaches the brain to exert its protective effects [1].

Experimental Evidence and Key Data

The efficacy of **Hydroxyfasudil** is supported by quantitative data from controlled animal studies, summarized in the table below.

| Experimental Model | Hydroxyfasudil Dose & Route | Key Findings on BBB & Outcomes | Source |
|--------------------|-----------------------------|--------------------------------|--------|
|--------------------|-----------------------------|--------------------------------|--------|

| Rat SAH Model | 10 mg/kg, intraperitoneal (single or double dose) | - Improved neurological scores

- Reduced brain water content (ipsilateral hemisphere)
- Decreased Evans blue extravasation
- Preserved levels of occludin and ZO-1 | [1] | | *In Vitro* BBB Model (Fasudil) | 0.3–30 μ M, applied to culture medium | - Increased Transendothelial Electrical Resistance (TEER)
- Decreased sodium fluorescein permeability
- Increased claudin-5 expression | [2] [3] |

The *in vitro* data for Fasudil is relevant as **Hydroxyfasudil** is its primary active metabolite with higher biological activity and a longer half-life [4].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key studies.

1. In Vivo Rat Model of Subarachnoid Hemorrhage

- **SAH Model:** The **endovascular perforation model** was used to induce SAH in male Sprague-Dawley rats [1].

- **Drug Administration: Hydroxyfasudil** (10 mg/kg) was dissolved in 0.9% saline and administered via intraperitoneal injection at **0.5 hours post-SAH**, with a second dose given in some groups at 6 hours [1].
- **BBB Integrity Assessment:**
 - **Brain Water Content:** Measured at 24 or 72 hours post-SAH using the **wet-dry weight method** [1].
 - **BBB Permeability:** Evaluated by **Evans blue extravasation**. Dye was injected intravenously and allowed to circulate for 60 minutes before quantification in brain tissue via spectrophotometry [1].
- **Molecular Analysis:**
 - **ROCK Activity:** Measured from brain hemisphere protein extracts 24 hours post-SAH using a **commercial ROCK Activity Assay Kit**, which assesses phosphorylation of a recombinant MYPT1 substrate [1].
 - **Tight Junction Proteins:** Analyzed by **Western blotting** to determine the levels of occludin and ZO-1 in the ipsilateral hemisphere [1].

2. In Vitro BBB Model (Relevant to Fasudil/Hydroxyfasudil)

- **Model System:** A primary cell-based **tri-culture model** consisting of **rat brain endothelial cells (RBECs)**, **pericytes**, and **astrocytes** [2] [3].
- **Ischemic Insult: Oxygen-glucose deprivation (OGD)** for 6 hours, followed by 24 hours of reoxygenation to mimic ischemia-reperfusion [2].
- **Treatment:** Fasudil was added to both the luminal and abluminal compartments of the culture insert at the start of reoxygenation [2].
- **BBB Function Assessment:**
 - **Transendothelial Electrical Resistance (TEER):** Measured to quantify barrier tightness [2] [3].
 - **Paracellular Permeability:** Assessed by tracking the passage of **sodium fluorescein** across the endothelial monolayer [2].
 - **Impedance Measurement:** Real-time cell impedance was monitored as an indicator of cell viability and barrier function [2].

Key Insights for Research and Development

- **Superior Pharmacological Profile: Hydroxyfasudil** is noted to have a **longer half-life and higher potency** as a ROCK inhibitor compared to its parent compound, Fasudil, making it a strong candidate for long-term therapeutic strategies for neurological diseases [4].
- **Multi-faceted Protection:** The drug's benefit likely stems from a combination of **direct protection of endothelial cells** and modulation of supporting cells like **pericytes and astrocytes**, which are crucial for BBB integrity [2].

- **Therapeutic Window:** In SAH models, early administration (within 0.5 hours) was effective, highlighting the importance of **timing in therapeutic intervention** for acute brain injuries [1].

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